molecular formula C9H5Cl2NO2 B1370852 5,6-dichloro-1H-indole-2-carboxylic acid CAS No. 186392-94-9

5,6-dichloro-1H-indole-2-carboxylic acid

Cat. No.: B1370852
CAS No.: 186392-94-9
M. Wt: 230.04 g/mol
InChI Key: PITVZRMNFBGRFW-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Synthetic and Biological Chemistry

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. ijpsr.com It is a key component of many natural and synthetic molecules that exhibit significant biological activity. nih.govresearchgate.net The unique ability of the indole structure to mimic peptides and bind reversibly to proteins makes it a valuable template for drug design. nih.govresearchgate.net

This versatile nucleus is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of biologically important molecules, including the neurotransmitter serotonin (B10506) and various tryptamine (B22526) and indole alkaloids. nih.govresearchgate.net The presence of the indole core in these molecules underscores its fundamental role in biochemical processes. nih.govbohrium.com Consequently, synthetic molecules containing an indole nucleus have been developed for a multitude of therapeutic applications, targeting conditions such as cancer, inflammation, microbial and viral infections, depression, and hypertension. purkh.com The broad utility of the indole scaffold has spurred continuous interest in developing new methods for its synthesis and functionalization to create novel compounds with enhanced biological properties. purkh.com

Contextualization of 5,6-Dichloro-1H-indole-2-carboxylic Acid within Halogenated Indole Systems

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold can profoundly influence a molecule's physicochemical properties and biological activity. nih.govnih.gov Halogenation can affect factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the presence of halogens can lead to the formation of halogen bonds, a type of noncovalent interaction that can play a crucial role in molecular recognition and catalysis. rikkyo.ac.jp

This compound is a member of the halogenated indole family, specifically a dichlorinated derivative. The substitution pattern, with chlorine atoms at the 5 and 6 positions of the benzene portion of the indole ring, is expected to significantly alter the electron distribution and reactivity of the molecule compared to its non-halogenated parent. Research into halogenated indoles has shown that the position and nature of the halogen substituent are critical. nih.gov For example, studies on other halogenated indoles have demonstrated that such modifications can enhance potency against various biological targets or improve pharmacokinetic profiles. nih.gov The development of efficient and environmentally friendly methods for the selective halogenation of indoles remains an active area of research, highlighting the importance of these compounds in synthetic chemistry. acs.org

Overview of Research Trajectories for Indole-2-carboxylic Acid Scaffolds

The indole-2-carboxylic acid scaffold is a particularly fruitful area of investigation in drug discovery. Derivatives of this core structure have been explored for a wide range of therapeutic applications, demonstrating the versatility of this chemical framework.

Key research areas for indole-2-carboxylic acid derivatives include:

Antiviral Agents: These compounds have been identified as promising scaffolds for the development of inhibitors of viral enzymes. Notably, they have been investigated as HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.govmdpi.com The indole core and the C2 carboxyl group can chelate with essential metal ions in the enzyme's active site, forming the basis of their inhibitory activity. nih.govmdpi.com

Cancer Therapy: Certain indole-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune evasion. sci-hub.se

Antitubercular and Anticancer Agents: By modifying the carboxylic acid group to an amide, researchers have created indole-2-carboxamides that show growth inhibition of Mycobacterium tuberculosis and pediatric brain tumor cells. nih.gov

Structural modifications at various positions of the indole-2-carboxylic acid ring are systematically explored to establish structure-activity relationships (SAR). sci-hub.se For example, the introduction of halogenated benzene rings at the C6 position has been shown to effectively bind with viral DNA, enhancing inhibitory effects in the context of HIV integrase. rsc.org This highlights a direct link between halogenation and improved biological function for this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITVZRMNFBGRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274038
Record name 5,6-Dichloro-1H-indole-2-carboxylic acid
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Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-94-9
Record name 5,6-Dichloro-1H-indole-2-carboxylic acid
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Record name 5,6-Dichloro-1H-indole-2-carboxylic acid
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Record name 5,6-dichloro-1H-indole-2-carboxylic acid
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Synthetic Methodologies for 5,6 Dichloro 1h Indole 2 Carboxylic Acid and Its Analogs

Established Routes to the Indole-2-carboxylic Acid Core Structure

The formation of the fundamental indole-2-carboxylic acid framework is a critical first step in many synthetic routes towards 5,6-dichloro-1H-indole-2-carboxylic acid. This can be accomplished by employing classical named reactions with halogenated starting materials or by utilizing more contemporary cyclization and annulation strategies.

Classical Indole (B1671886) Syntheses Applicable to Halogenated Precursors

The Fischer and Bartoli indole syntheses are venerable and widely utilized methods for constructing the indole core. Their adaptability to halogenated precursors makes them valuable tools for accessing chlorinated indoles.

The Fischer Indole Synthesis is a robust reaction that produces the indole heterocycle from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.govnih.gov For the synthesis of the 5,6-dichloroindole (B58420) scaffold, 3,4-dichlorophenylhydrazine is a key starting material. This is typically reacted with pyruvic acid or its ethyl ester to introduce the carboxylic acid or ester functionality at the 2-position of the indole ring. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to yield the indole. nih.gov A general patent describes a method where a substituted phenylhydrazine hydrochloride is condensed with ethyl pyruvate (B1213749) to form a hydrazone. This intermediate then undergoes a Fischer indole synthesis reaction to afford the corresponding substituted ethyl indole-2-carboxylate (B1230498), which can be hydrolyzed to the carboxylic acid. google.com The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial for the reaction's success. nih.govnih.gov

The Bartoli Indole Synthesis offers another powerful route, particularly for the synthesis of 7-substituted indoles, and can be adapted for other substitution patterns. This reaction involves the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. researchgate.netwikipedia.org To generate a 5,6-dichloroindole, a starting material such as 1,2-dichloro-4-nitrobenzene would be employed. The reaction requires at least three equivalents of the vinyl Grignard reagent and is often unsuccessful without an ortho-substituent on the nitroarene, as this steric bulk facilitates the key researchgate.netresearchgate.net-sigmatropic rearrangement in the reaction mechanism. wikipedia.orgresearchgate.net This method is advantageous as it can produce indoles substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

Modern Cyclization and Annulation Strategies for Indole Ring Formation

Beyond the classical methods, contemporary organic synthesis has introduced a variety of cyclization and annulation strategies that offer alternative pathways to the indole nucleus. These often involve transition metal catalysis and can provide access to complex indole structures with high efficiency.

Palladium-catalyzed reactions, for instance, have been extensively developed for indole synthesis. These can include reductive cyclization of β-nitrostyrenes or other intramolecular C-H functionalization reactions. nih.govdntb.gov.ua Such methods can offer high regioselectivity and functional group tolerance. While specific examples for the direct synthesis of this compound using these modern techniques are less commonly documented in introductory literature, the principles of directed C-H activation and cross-coupling reactions provide a framework for the strategic construction of this molecule from appropriately functionalized precursors. nih.govnih.govbohrium.com

The Nenitzescu indole synthesis is another notable method that forms 5-hydroxyindole (B134679) derivatives from benzoquinones and β-aminocrotonic esters. sci-hub.st While this reaction directly yields a hydroxylated indole, it represents a different strategic approach to indole synthesis that could potentially be adapted for the synthesis of halogenated analogues through subsequent functional group transformations.

Regioselective Dichlorination Strategies for the Indole Ring System

An alternative approach to synthesizing this compound involves the direct chlorination of an indole-2-carboxylic acid ester. This strategy is contingent on achieving high regioselectivity to introduce the chlorine atoms at the desired 5- and 6-positions of the indole's benzene (B151609) ring.

Introduction of Halogen Substituents via Electrophilic Halogenation

Electrophilic halogenation is a common method for introducing halogen atoms onto aromatic rings. For indoles, the pyrrole ring is generally more susceptible to electrophilic attack than the benzene ring. However, by carefully selecting the chlorinating agent and reaction conditions, it is possible to achieve chlorination on the benzene portion of the molecule.

N-Chlorosuccinimide (NCS) is a widely used reagent for electrophilic chlorination. synarchive.com It is a solid that is easier and safer to handle than chlorine gas. The reactivity of NCS can be modulated by the choice of solvent and the presence of acid catalysts. While direct chlorination of indole itself with NCS often leads to substitution at the more nucleophilic C3 position, functionalization of the indole ring, for example with a carboxylic ester at C2, can influence the regioselectivity of subsequent electrophilic additions.

Sulfuryl chloride (SO₂Cl₂) is another effective chlorinating agent for aromatic compounds. Its reactivity can be tuned through the use of organocatalysts, allowing for the selective chlorination of a variety of aromatic substrates under mild conditions. researchgate.net The development of catalytic systems that can direct the chlorination to the C5 and C6 positions of an indole-2-carboxylate is an area of active research.

ReagentTypical ConditionsNotes
N-Chlorosuccinimide (NCS)Inert solvent (e.g., CH₂Cl₂, CCl₄), often with a catalyst.A versatile and commonly used chlorinating agent.
Sulfuryl Chloride (SO₂Cl₂)Can be used with or without a catalyst; reactivity can be tuned.A powerful chlorinating agent; regioselectivity can be controlled. researchgate.net

Pre-functionalization and Directed Halogenation Approaches

To overcome the inherent reactivity patterns of the indole ring and achieve specific substitution at the 5- and 6-positions, pre-functionalization and directed halogenation strategies can be employed. These methods involve the introduction of a directing group onto the indole nucleus, which then guides the halogenating agent to the desired positions.

Directed C-H functionalization has emerged as a powerful tool in modern organic synthesis. nih.govnih.gov By attaching a suitable directing group to the indole, often at the nitrogen atom or at the C3 position, it is possible to activate specific C-H bonds on the benzene ring towards metallation and subsequent functionalization, including halogenation. While specific protocols for the 5,6-dichlorination of indole-2-carboxylic acid esters using this approach are highly specialized, the general principles offer a pathway to achieve the desired regioselectivity.

Functional Group Interconversions and Carboxylic Acid Derivatization

Once the this compound framework is established, often in the form of an ester, further chemical modifications can be carried out. These include the hydrolysis of the ester to the free carboxylic acid and the subsequent derivatization of the carboxyl group to form amides, other esters, or related functional groups.

The hydrolysis of an ethyl or methyl ester of this compound to the corresponding carboxylic acid is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.comorgsyn.org

The resulting carboxylic acid can then be converted into a variety of derivatives. Esterification to form different esters is commonly carried out under acidic conditions by reacting the carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid (Fischer esterification). masterorganicchemistry.commasterorganicchemistry.com Alternatively, coupling agents can be used under milder conditions.

Amide bond formation is a crucial transformation in medicinal chemistry. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling reagents. Common reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.govnih.govsci-hub.stcommonorganicchemistry.com These methods facilitate the formation of an activated intermediate from the carboxylic acid, which is then readily attacked by the amine to form the amide bond.

TransformationReagents and Conditions
Ester HydrolysisAqueous NaOH or KOH, heat; then acid workup. google.comorgsyn.org
EsterificationAlcohol, catalytic H₂SO₄ (Fischer esterification). masterorganicchemistry.commasterorganicchemistry.com
Amide CouplingAmine, EDC, HOBt, in a solvent like DMF. nih.govcommonorganicchemistry.com
Amide CouplingAmine, HATU, DIPEA, in a solvent like DMF. nih.gov

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the indole ring is a primary site for functionalization, readily undergoing esterification and amidation to produce a wide range of derivatives. These reactions are fundamental for creating prodrugs, modifying solubility, and enabling further synthetic transformations.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved under acidic conditions or by using coupling reagents. For instance, the esterification of indole-2-carboxylic acids can be performed to yield various alkyl esters. While direct examples for the 5,6-dichloro derivative are specific to synthesis pathways, the general methodology applies. For example, the hydrolysis of an ester like ethyl-4,6-dichloro-1H-indole-2-carboxylate provides the corresponding carboxylic acid, and this process can be reversed through esterification reactions. nih.gov

Common esterification methods include:

Fischer Esterification: Reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl).

Coupling Reagents: Using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation under milder conditions. researchgate.net

Acyl Chloride Formation: Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. clockss.org

Amidation: The synthesis of amides from the carboxylic acid moiety is a key step in building peptidomimetics and other complex molecules. clockss.org This transformation typically involves activating the carboxylic acid before reacting it with a primary or secondary amine.

Standard amidation procedures involve:

Activated Esters: The carboxylic acid is converted into an active ester, which then readily reacts with an amine.

Coupling Reagents: A wide array of coupling reagents are available to promote amide bond formation directly. These include carbodiimides (e.g., DCC, EDC) and triazine-based reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). researchgate.netrsc.org Formamide-catalyzed activation of carboxylic acids also presents a cost-effective method for amidation. rsc.orgsemanticscholar.org

Mixed Anhydrides: The carboxylic acid can be reacted with a chloroformate, such as isobutyl chloroformate, to form a mixed anhydride (B1165640), which is then subjected to ammonolysis or reaction with an amine. clockss.org

A study on 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a related compound, demonstrated a straightforward amidation procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which could be applicable to the 5,6-dichloro analog. nih.gov

Table 1: Common Reagents for Esterification and Amidation
TransformationReagent/Catalyst SystemDescriptionReference
EsterificationAlcohol/Acid Catalyst (e.g., H₂SO₄)Classic Fischer-Speier esterification method. testbook.com
EsterificationDCC/DMAPMild conditions for forming esters, particularly with sensitive substrates. researchgate.net
AmidationHATU/AmineEfficient coupling agent for forming amide bonds with high yields. nih.gov
AmidationIsobutyl Chloroformate, then NH₃Formation of a mixed anhydride intermediate followed by ammonolysis. clockss.org
AmidationTCT/FPyr/BaseFormamide-catalyzed activation for versatile and cost-efficient amidation. rsc.org

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid or its corresponding ester at the C-2 position can be reduced to a primary alcohol. This transformation introduces a hydroxymethyl group, which can serve as a handle for further functionalization. However, the reduction of indole derivatives must be carefully controlled to avoid undesired reduction of the pyrrole ring. For instance, catalytic hydrogenation of certain 3-substituted indole-2-carboxylates has been shown to reduce the benzene ring instead of the pyrrole ring. clockss.org In contrast, using a reducing agent like lithium aluminum hydride (LiAlH₄) can selectively reduce the C-2 carboxylate function to a hydroxymethyl group. clockss.org

Decarboxylation: The removal of the carboxylic acid group (protodecarboxylation) from the C-2 position is a significant transformation that yields the parent 5,6-dichloro-1H-indole. This reaction is often challenging for aromatic carboxylic acids but can be achieved under specific conditions. organic-chemistry.org Decarboxylation of indole-3-carboxylic acids has been achieved under metal-free, base-catalyzed conditions. researchgate.net For indole-2-carboxylic acids, decarboxylation can occur as a side reaction during other transformations, such as attempted N-deacylation under harsh conditions. clockss.org In a synthetic route involving a related 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid, decarboxylation was successfully performed to yield the corresponding 3-formylindole, which was then used in subsequent steps. nih.gov Microwave-assisted decarboxylation catalyzed by copper(I) oxide has also proven effective for various aromatic carboxylic acids. organic-chemistry.org

Table 2: Reduction and Decarboxylation Methods
ReactionMethod/ReagentOutcomeReference
ReductionLithium Aluminum Hydride (LiAlH₄)Selective reduction of the C-2 ester to a hydroxymethyl group. clockss.org
DecarboxylationHeating/Harsh ConditionsRemoval of the COOH group from the C-2 position. nih.gov
DecarboxylationCopper(I) Oxide / MicrowaveCatalytic protodecarboxylation of aromatic carboxylic acids. organic-chemistry.org

Synthesis of Advanced Derivatives and Analogs of this compound

The C-3 position of the indole nucleus is highly nucleophilic and is the preferred site for electrophilic substitution. This reactivity is exploited to introduce a wide variety of functional groups.

Vilsmeier-Haack Formylation: This reaction is a classic method for introducing a formyl (-CHO) group at the C-3 position. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile. This strategy has been successfully applied to ethyl-4,6-dichloro-1H-indole-2-carboxylate to produce the corresponding 3-formyl derivative, which is a versatile intermediate for further synthesis. nih.gov

Alkylation and Arylation: While direct Friedel-Crafts alkylation can be complex, functionalization at C-3 can be achieved through various methods. For example, Mannich reactions can introduce aminomethyl groups. mdpi.com Direct C-H arylation at positions other than C-2 and C-3 on the indole ring is challenging due to quasi-equivalent reactivity, but methods are being developed, particularly for positions on the benzene ring. nih.gov For the electron-rich C-3 position, reactions with suitable electrophiles can lead to alkylated or arylated products.

The indole nitrogen (N-1) can be substituted with various groups to modulate the electronic properties and biological activity of the molecule. This is often a necessary step to protect the N-H group during other reactions, such as metalation.

N-Acylation: The indole nitrogen can be acylated using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to install a tert-butyloxycarbonyl (Boc) protecting group. clockss.orgnih.gov This group is valuable because it depletes the electron density of the pyrrole ring, which can alter the regioselectivity of subsequent reactions, and can be removed under mild acidic conditions. clockss.org

N-Alkylation: Alkyl groups can be introduced at the N-1 position by treating the indole with a base (e.g., NaH) followed by an alkyl halide.

To study structure-activity relationships and improve biological efficacy, the flexible indole scaffold can be incorporated into more rigid, conformationally constrained systems. This involves creating new ring systems fused to the indole core.

Strategies for creating such analogs include:

Intramolecular Cyclizations: Designing precursors that can undergo intramolecular reactions to form new rings. For example, dipeptide surrogates like indolizidin-2-one amino acids are synthesized through multi-step sequences that feature intramolecular cyclizations. mdpi.com

Cycloaddition Reactions: Using the indole ring as a component in cycloaddition reactions, such as a Diels-Alder reaction, can build complex, fused ring systems. For instance, 2-vinylindoles can act as dienes in [4+2] cycloadditions to synthesize tetrahydrocarbazole derivatives, which are constrained analogs of tryptophan. researchgate.net

These advanced synthetic strategies allow for the creation of novel hybrid structures that lock the indole derivative into a specific three-dimensional orientation, which can be crucial for binding to biological targets.

Advanced Structural Characterization and Solid State Studies

Application of Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure, connectivity, and functional group composition of a compound.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. Although specific spectra for 5,6-dichloro-1H-indole-2-carboxylic acid are not publicly documented, expected chemical shifts can be predicted based on data from analogous compounds like indole-2-carboxylic acid and other substituted indoles. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons and the N-H and O-H protons. The protons at positions 3, 4, and 7 on the indole (B1671886) ring would appear as singlets or narrow doublets, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (often >11 ppm), while the carboxylic acid proton is also expected to be a broad singlet at a very downfield position (often >12 ppm). chemicalbook.comlibretexts.orgopenstax.org

The ¹³C NMR spectrum would provide signals for the nine distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm region. openstax.orglibretexts.org The carbons C5 and C6, being directly attached to chlorine atoms, would have their chemical shifts significantly influenced. The remaining seven carbons of the indole core would appear in the aromatic region (typically 100-140 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of indole-2-carboxylic acid and related halogenated derivatives.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
COOH12.0 - 13.5 (broad s)163 - 168
N-H11.5 - 12.5 (broad s)-
C2-135 - 140
C37.1 - 7.4 (s)105 - 110
C3a-128 - 132
C47.6 - 7.8 (s)122 - 126
C5-125 - 130
C6-127 - 131
C77.5 - 7.7 (s)112 - 116
C7a-136 - 140

s = singlet

Vibrational spectroscopy provides a fingerprint of the functional groups within a molecule. For this compound, the IR and Raman spectra would be dominated by vibrations of the carboxylic acid and indole groups.

The most prominent feature in the IR spectrum is expected to be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. openstax.org A strong C=O stretching vibration for this dimer is anticipated around 1700-1720 cm⁻¹. openstax.orglibretexts.org The N-H stretching vibration of the indole ring typically appears as a sharper band around 3300-3400 cm⁻¹. researchgate.net The aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching modes, would be found in the fingerprint region (<1600 cm⁻¹).

Table 2: Expected Key IR Absorption Bands for this compound Based on typical values for indole carboxylic acids. openstax.orgresearchgate.netnist.gov

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretchCarboxylic Acid Dimer2500 - 3300Strong, Broad
N-H stretchIndole3300 - 3400Medium, Sharp
C=O stretchCarboxylic Acid Dimer1700 - 1720Strong
C=C stretchAromatic Ring1500 - 1620Medium
C-O stretchCarboxylic Acid1210 - 1320Strong

High-resolution mass spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₉H₅Cl₂NO₂. Its monoisotopic mass is approximately 228.9697 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with relative peak intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. libretexts.org

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. While the specific crystal structure of this compound has not been publicly reported, extensive studies on indole-2-carboxylic acid and its halogenated derivatives allow for a detailed prediction of its solid-state architecture. researchgate.netsemanticscholar.orgnih.gov

The indole ring system is inherently planar. It is expected that the carboxylic acid group would be nearly coplanar with the indole ring to maximize conjugation. The C-Cl bond lengths would be in the typical range for aryl chlorides (approx. 1.74 Å). The geometry of the carboxylic acid group would reflect standard values, with a C=O double bond length of approximately 1.22 Å and a C-O single bond length of about 1.31 Å.

Table 3: Predicted Selected Bond Lengths and Angles Based on crystallographic data of related indole-2-carboxylic acids. researchgate.netsemanticscholar.org

Parameter Atoms Predicted Value
Bond LengthC=O~1.22 Å
Bond LengthC-O(H)~1.31 Å
Bond LengthC-Cl~1.74 Å
Bond AngleO-C=O~122°
Bond AngleC-C-Cl~120°
Dihedral AngleIndole Plane - COOH Plane< 10°

The solid-state packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. Studies on numerous carboxylic acids, including halogenated indole-2-carboxylic acid derivatives, consistently show the formation of centrosymmetric cyclic dimers. semanticscholar.orgnih.gov This primary structural motif is formed through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules.

These dimers would likely be further connected into chains or sheets by secondary N-H···O hydrogen bonds, where the indole N-H group of one dimer unit donates a hydrogen bond to a carbonyl oxygen of an adjacent dimer. researchgate.net Additionally, the presence of chlorine atoms introduces the possibility of halogen bonding (C-Cl···O or C-Cl···π interactions) and could influence π-π stacking interactions between the aromatic indole rings, further stabilizing the crystal lattice.

Polymorphism and Crystal Engineering of Indole-2-carboxylic Acid Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for indole-2-carboxylic acid derivatives due to its profound impact on the physicochemical properties of the compound. While specific studies on the polymorphic behavior of this compound are not extensively detailed in the available literature, comprehensive research on analogous indole-2-carboxylic acid derivatives provides significant insights into the potential for polymorphism in this class of compounds.

A notable example is the investigation of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), which has been shown to exhibit at least two polymorphic forms. mdpi.comsemanticscholar.org The structural diversity of these polymorphs arises from different arrangements of molecules in the crystal lattice, primarily dictated by intermolecular hydrogen bonding.

In one polymorph of MI2CA, the crystal structure is characterized by the formation of cyclic dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.comsemanticscholar.org These dimers are then further organized into a three-dimensional network. A second polymorph reveals a different arrangement, where molecules form ribbon-like chains through a combination of O-H···O and N-H···O hydrogen bonds. mdpi.com In this form, the indole N-H group acts as a hydrogen bond donor to the carboxylic oxygen of an adjacent molecule. mdpi.com

The study of these polymorphs highlights the crucial role of hydrogen bonding in the crystal engineering of indole-2-carboxylic acid derivatives. The presence of both a hydrogen bond donor (N-H) and a donor/acceptor group (COOH) allows for a variety of supramolecular synthons, leading to different crystal packings and, consequently, different physical properties. Halogen derivatives of indole-2-carboxylic acid have also been noted to form cyclic dimeric structures. mdpi.com

The principles of crystal engineering observed in these derivatives, such as the formation of robust hydrogen-bonded dimers and chains, are likely applicable to this compound. The chlorine substituents at the 5 and 6 positions may introduce additional intermolecular interactions, such as halogen bonding, which could further influence the crystal packing and potentially lead to the discovery of novel polymorphic forms.

Table 1: Crystallographic Data for a Polymorph of 5-methoxy-1H-indole-2-carboxylic acid mdpi.comsemanticscholar.org
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.0305(2)
b (Å)13.0346(6)
c (Å)17.2042(9)
β (°)91.871(5)
Z4

Chiroptical Spectroscopy for Stereochemical Characterization (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, the principles of chiroptical spectroscopy are highly relevant for the stereochemical characterization of its potential chiral derivatives. Chiroptical techniques, such as electronic circular dichroism (ECD), are powerful tools for determining the absolute configuration of chiral molecules. nih.gov

The application of chiroptical spectroscopy is particularly useful in the analysis of chiral carboxylic acids. nih.gov These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule, which provides a unique spectroscopic signature corresponding to its three-dimensional structure. nih.gov For chiral derivatives of this compound, where a stereocenter might be introduced, for instance, through substitution at the indole nitrogen or on a side chain, ECD spectroscopy would be invaluable for assigning the absolute configuration.

The process often involves the comparison of experimentally measured ECD spectra with those predicted by quantum chemical calculations. nih.gov This combination of experimental and computational approaches provides a reliable method for the unambiguous determination of a molecule's stereochemistry. nih.gov

In the broader context of carboxylic acids, chiroptical sensing methods have been developed that utilize the interaction of a chiral carboxylic acid with a chromophoric sensor to generate a strong circular dichroism signal. nih.gov This induced CD can be used for the rapid determination of the enantiomeric composition of a sample. nih.gov Such methodologies could be adapted for the analysis of chiral derivatives of this compound.

The structural and electronic properties of the indole core, modified by the dichloro substitution, would influence the chiroptical properties of any chiral derivatives. The electronic transitions of the indole chromophore would be perturbed by the chiral center, giving rise to a characteristic ECD spectrum that could be used for stereochemical assignment and for studying conformational changes.

Computational and Theoretical Chemistry Insights into 5,6 Dichloro 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular properties of 5,6-dichloro-1H-indole-2-carboxylic acid. These computational methods provide a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting the geometries and energies of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the most stable conformation of the molecule. nih.gov

The geometry optimization process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides key information on bond lengths, bond angles, and dihedral angles. For instance, in a study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a similar halogenated indole (B1671886) derivative, DFT calculations were employed to obtain a stable conformer by performing potential energy scans that varied the relevant dihedral angles. nih.gov This optimized geometry is crucial for subsequent calculations of other molecular properties.

Table 1: Representative Calculated Bond Lengths and Angles for Indole-2-Carboxylic Acid Derivatives from DFT Studies Note: This table is illustrative and based on data for related compounds, not this compound itself, for which specific published data is not available.

ParameterBond/AngleTypical Calculated Value
Bond LengthC2-C3~1.38 Å
C-O (carbonyl)~1.21 Å
C-O (hydroxyl)~1.35 Å
N-H~1.01 Å
Bond AngleC2-C(O)-O~124°
C(O)-O-H~107°
C2-N1-C7a~109°

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. libretexts.org A key aspect of MO theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical parameters for understanding the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted indole-2-carboxylic acid.

The spatial distribution of the HOMO and LUMO is also informative. The HOMO is typically associated with the ability to donate electrons, so its location on the molecule indicates the likely sites for electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, and its location indicates the likely sites for nucleophilic attack. In indole derivatives, the HOMO is often localized on the indole ring, while the LUMO distribution can be influenced by substituents. Computational studies on halogen-substituted molecules have shown that the halogen atom can significantly lower the LUMO level, thereby increasing the electrophilicity of the molecule. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for Substituted Indole Derivatives Note: These values are examples from computational studies on related molecules and are not specific to this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-2-carboxylic acid-6.2-1.54.7
7-Trifluoromethyl-1H-indole-2-carboxylic acid-6.8-2.14.7

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide predicted ¹H and ¹³C NMR chemical shifts that can be compared with experimental data for structure verification. While experimental NMR data for this specific compound is not widely published, computational predictions can offer valuable insights into how the dichlorination pattern influences the chemical shifts of the protons and carbons in the indole ring and the carboxylic acid group.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated using DFT. The results of these calculations are a set of normal modes of vibration and their corresponding frequencies. These theoretical frequencies are often scaled to better match experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. mdpi.com Analysis of the vibrational spectrum can help in the identification of characteristic functional groups and in understanding the intermolecular interactions, such as hydrogen bonding. For instance, the N-H and O-H stretching frequencies are sensitive to hydrogen bonding. researchgate.net In a study of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations were used to assign the bands in the experimental IR spectrum, including the N-H stretching vibration, which provided evidence for intermolecular hydrogen bonding. mdpi.com

Table 3: Representative Calculated Vibrational Frequencies for Indole-2-Carboxylic Acid Note: This table is based on general findings for indole-2-carboxylic acid and its derivatives. Specific values for the 5,6-dichloro derivative would require a dedicated computational study.

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)
O-H stretch (carboxylic acid dimer)2900-3100 (broad)
N-H stretch3300-3500
C=O stretch (carbonyl)1680-1710
C=C stretch (aromatic)1450-1600
C-Cl stretch600-800

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and dynamic behavior in different environments, such as in solution.

While specific MD simulation studies on this compound are not prevalent in the literature, the methodology is well-established for studying similar molecules. nih.gov An MD simulation would involve placing the molecule in a simulation box, often with solvent molecules like water, and then solving Newton's equations of motion for the system. This allows for the exploration of the conformational landscape of the molecule, identifying the most populated conformations and the transitions between them. Such simulations can reveal the influence of the solvent on the molecular structure and dynamics. For instance, MD simulations have been used to investigate the conformational dynamics of tryptophan halogenases, enzymes that act on indole rings. nih.gov

Ligand-Based and Structure-Based Design Principles

The principles of ligand-based and structure-based design are central to the field of medicinal chemistry for the discovery and optimization of new drugs. This compound can be analyzed within these frameworks to understand its potential as a bioactive molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.com For a series of indole-2-carboxylic acid derivatives, a QSAR model could be developed to predict their activity against a particular biological target.

In a typical 2D QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. ijpsr.com

While no specific QSAR studies focusing on this compound were found, numerous studies have been conducted on other indole derivatives. For example, a 2D QSAR study on indole derivatives as selective COX-2 inhibitors identified key physicochemical parameters that contribute to their anti-inflammatory activity. ijpsr.com Such studies can provide valuable insights into the structural requirements for a desired biological effect and can guide the design of new, more potent analogues.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor TypeExamples
ElectronicDipole moment, HOMO/LUMO energies, Mulliken charges
StericMolecular weight, molecular volume, surface area
TopologicalConnectivity indices, shape indices
HydrophobicLogP (partition coefficient)

Comparative Molecular Field Analysis (CoMFA) and Related 3D-QSAR Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding how the structural and electronic properties of a series of molecules relate to their biological activity. nih.govpharmacophorejournal.com These methods are pivotal in drug design, offering predictive models that can guide the synthesis of more potent compounds. pharmacophorejournal.com

In a typical 3D-QSAR study, a set of molecules with known biological activities are aligned, and their steric and electrostatic fields are calculated and correlated with their activity. nih.gov For indole derivatives, these studies can elucidate the importance of substituent positions and properties on their inhibitory potential against various biological targets. researchgate.net

While a specific CoMFA or CoMSIA study for a series including this compound has not been prominently reported, the methodology would involve aligning this molecule with other indole-2-carboxylic acid analogs. The dichloro substitution at the 5 and 6 positions would significantly influence the electrostatic and steric fields of the benzene (B151609) portion of the indole ring. A CoMFA model would likely highlight these regions as critical for activity, with the electron-withdrawing nature of the chlorine atoms potentially impacting interactions with target proteins. The statistical robustness of such a model would be evaluated by parameters like the cross-validated coefficient (q²) and the conventional coefficient (r²). nih.gov

The insights gained from such an analysis would be visualized through 3D contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for biological activity. nih.gov This information would be invaluable for the rational design of novel indole-based inhibitors.

Molecular Docking and Binding Affinity Prediction with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is frequently employed to understand the binding mode of potential drugs to their protein targets and to estimate their binding affinity.

Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of various enzymes, including HIV-1 integrase. mdpi.comrsc.org In such studies, the indole-2-carboxylic acid scaffold is often observed to chelate metal ions, such as Mg²⁺, within the active site of the enzyme. mdpi.comrsc.org The carboxyl group at the 2-position plays a crucial role in this chelation.

For this compound, a molecular docking study would likely show a similar binding mode, with the carboxylate group interacting with key residues or metal cofactors in the active site of a target enzyme. The chlorine atoms at the 5 and 6 positions would be expected to form halogen bonds or engage in hydrophobic interactions with the protein, potentially enhancing binding affinity. For instance, in the context of HIV-1 integrase, halogenated benzene rings on related inhibitors have been shown to interact with viral DNA through π–π stacking interactions. nih.gov

Predicted Binding Affinities of Indole-2-Carboxylic Acid Derivatives with a Hypothetical Enzyme Target
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Indole-2-carboxylic acid-6.5Asp65, Asn120Hydrogen bond, Metal chelation
5-Chloro-1H-indole-2-carboxylic acid-7.2Asp65, Asn120, Leu98Hydrogen bond, Metal chelation, Halogen bond
This compound -7.8Asp65, Asn120, Leu98, Val101Hydrogen bond, Metal chelation, Halogen bond, Hydrophobic interaction

Exploration of Reaction Mechanisms and Pathways via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms, determining the structures of transition states, and calculating reaction energies. mdpi.comscispace.com This allows for a deeper understanding of how chemical reactions proceed and can aid in optimizing reaction conditions.

The synthesis of indole-2-carboxylic acid derivatives can involve multiple steps, and computational methods can be used to explore the feasibility of different reaction pathways. researchgate.net For example, the synthesis of this compound could be investigated by calculating the energy profiles for various synthetic routes. This would involve identifying the reactants, intermediates, transition states, and products for each step and calculating their relative energies.

Mechanistic studies on reactions involving indole derivatives have been conducted to understand phenomena such as sigmatropic rearrangements and cyclization reactions. For instance, computational studies have been used to rationalize the formation of different products in the reactions of enediyne systems that generate diradical intermediates. researchgate.net

A computational study on the synthesis of this compound could explore aspects such as the regioselectivity of chlorination on the indole ring and the energetics of the cyclization to form the indole nucleus. The table below presents hypothetical energy data for a proposed reaction step in the synthesis of this compound, which could be obtained from DFT calculations.

Calculated Thermodynamic Data for a Hypothetical Reaction Step in the Synthesis of this compound
Reaction SpeciesEnthalpy (ΔH, kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)
Reactants0.0 (Reference)0.0 (Reference)
Transition State+25.4+28.1
Products-15.8-12.5

These computational approaches are essential for a comprehensive understanding of the chemical and biological properties of molecules like this compound and for guiding future research in medicinal chemistry and materials science.

Investigation of Molecular Interactions and Biological Activities Mechanistic Focus

Elucidation of Receptor Binding and Activation Mechanisms

Derivatives of 5,6-dichloro-1H-indole-2-carboxylic acid have been shown to interact with distinct classes of receptors, including G-Protein Coupled Receptors (GPCRs) and ion channels. The nature of these interactions, whether agonistic or antagonistic, is highly dependent on the specific receptor and the structural modifications of the indole (B1671886) scaffold.

G-protein-coupled receptors are a large family of transmembrane proteins that play crucial roles in cell signaling. nih.govnih.gov The indole-2-carboxylic acid scaffold has proven to be a versatile template for developing ligands that target these receptors.

One notable target is the G protein-coupled receptor 17 (GPR17), an orphan receptor implicated in conditions like glioblastoma and neurodegenerative diseases. nih.govacs.orgnih.gov A derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), has been identified as a potent synthetic agonist for GPR17. nih.govacs.orgresearchgate.net Further studies have explored structure-activity relationships, showing that substitutions at the 4- and 6-positions of the indole ring can significantly modulate potency. While the 6-position can accommodate large, lipophilic groups, the 4-position is less tolerant to bulky substituents. nih.govacs.org For instance, replacing the chlorine atoms with bromine resulted in a compound with similar potency to MDL29,951. researchgate.net The interaction of these agonists with GPR17 leads to downstream signaling through Gαi protein, resulting in adenylyl cyclase inhibition and a decrease in cAMP. nih.govacs.org

Interactive Table: GPR17 Agonist Activity of Indole-2-Carboxylic Acid Derivatives
Compound NameSubstitutionsActivity (EC₅₀)Reference
MDL29,9514,6-dichloro, 3-(2-carboxyethyl)Moderately Potent Agonist nih.govacs.orgresearchgate.net
PSB-162824-fluoro, 6-(5-methylhexyloxy), 3-(2-carboxyethyl)12 nM nih.gov
PSB-164844-fluoro, 6-iodo, 3-(2-carboxyethyl)32.1 nM nih.gov
1b (analogue)4,6-dibromo, 3-(2-carboxyethyl)202 nM researchgate.net

In contrast, derivatives of 4,6-dichloro-1H-indole-2-carboxylic acid have been developed as selective antagonists for the cysteinyl leukotriene receptor 1 (CysLT1). nih.gov CysLT1 receptors, also GPCRs, are primarily involved in inflammatory conditions like asthma. nih.gov The development of these antagonists was initiated from a novel structural lead, highlighting the adaptability of the indole core for targeting different GPCRs. nih.gov These antagonists function by blocking the pro-inflammatory effects mediated by the CysLT1 receptor. nih.gov

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel involved in excitatory synaptic transmission, and its dysfunction is linked to various neurological and psychiatric disorders. nih.govfrontiersin.org The activity of the NMDA receptor is potentiated by the amino acid glycine (B1666218), which binds to an allosteric site distinct from the glutamate (B1630785) binding site. nih.gov

Indole-2-carboxylic acid and its halogenated derivatives have been identified as competitive antagonists at this glycine binding site. nih.gov Specifically, these compounds inhibit the potentiation of NMDA-gated current by glycine. nih.gov Research into a series of C-3 substituted 4,6-dichloroindole-2-carboxylic acids led to the discovery of potent inhibitors of ligand binding to the glycine site. nih.gov It was found that compounds featuring a hydantoin (B18101) substituent at the C-3 position of the indole nucleus were particularly effective. nih.gov These findings support a pharmacophore model that requires a hydrogen-bond acceptor and an aromatic substituent at the C-3 position for high-affinity binding. nih.gov

Interactive Table: Modulation of the NMDA Receptor Glycine Site
Compound ClassSpecific MoietyMechanism of ActionKey FindingReference
Indole-2-carboxylic acidsCore scaffoldCompetitive antagonistSpecifically inhibits the potentiation by glycine of NMDA-gated current. nih.gov nih.gov
4,6-dichloroindole-2-carboxylic acidsC-3 hydantoin substituentHigh-affinity ligand/inhibitorHydantoin group at C-3 position leads to very potent inhibition of ligand binding to the glycine site. nih.gov nih.gov
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951)Core scaffoldAntagonistAlso acts as an antagonist of the glycine site of the NMDA receptor. researchgate.net researchgate.net

Enzymatic Inhibition and Activation Studies at the Molecular Level

The indole-2-carboxylic acid scaffold is also a key structural motif in the design of enzyme inhibitors. These compounds can interact with enzymes through various mechanisms, including allosteric modulation and direct binding to the active site.

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway that generates glucose. nih.govnih.gov As such, it is a therapeutic target for type 2 diabetes. nih.gov FBPase is regulated allosterically by AMP, which binds to a regulatory site distinct from the active site and induces a conformational change that reduces enzyme activity. nih.gov

Derivatives of indole-2-carboxylic acid have been identified as allosteric inhibitors of FBPase. researchgate.netnih.gov X-ray crystallography has confirmed that these compounds bind to the AMP allosteric regulatory site. researchgate.netnih.gov Specifically, novel FBPase inhibitors bearing an N-acylsulfonamide moiety at the 3-position of the indole-2-carboxylic acid scaffold have been identified with submicromolar IC50 values. nih.gov The binding mode of these indole derivatives resembles that of the natural allosteric inhibitor AMP, providing a structural basis for their inhibitory activity and a foundation for designing new antidiabetic agents. nih.gov

Beyond allosteric sites, indole-2-carboxylic acid derivatives can directly target the active site of enzymes. A significant example is their activity as inhibitors of HIV-1 integrase, an essential enzyme for the replication of the HIV-1 virus. nih.govnih.gov

These compounds function as integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Molecular docking and binding mode analyses have shown that the indole nucleus and the C-2 carboxyl group chelate with two crucial Mg²⁺ ions within the active site of the integrase. nih.govnih.gov Furthermore, structural optimizations, such as adding a halogenated benzene (B151609) ring at the C-6 position, can introduce effective π–π stacking interactions with viral DNA, enhancing inhibitory potency. nih.gov Kinetic studies have determined the IC₅₀ values for these compounds, with some derivatives showing activity in the submicromolar range, making indole-2-carboxylic acid a promising scaffold for developing new anti-HIV drugs. nih.gov

Interactive Table: HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives
Compound ScaffoldKey Structural FeatureBinding MechanismInhibitory Potency (IC₅₀)Reference
Indole-2-carboxylic acid (1)Core scaffoldChelates Mg²⁺ ions in active site32.37 µM nih.gov
Derivative 17aC-6 halogenated benzene ringChelates Mg²⁺ ions; π–π stacking with viral DNA3.11 µM nih.gov
Derivative 20aLong branch on C-3Improved interaction with hydrophobic cavity near active site0.13 µM nih.gov

Interactions with Nucleic Acids and Proteins Beyond Receptors/Enzymes

The biological activity of this compound and related structures is not limited to receptors and enzymes. The aromatic indole ring system can facilitate interactions with other biomolecules, including nucleic acids and various other proteins.

Theoretical studies have explored the electronic structures of complexes formed between indole and nucleic acid bases like cytosine and guanine. nih.gov These calculations suggest that indole can engage in intercalation, a process where a molecule inserts itself between the stacked base pairs of DNA or RNA. nih.gov This is supported by findings that some indole derivatives can form π-stacking interactions with DNA bases, as seen in the context of HIV-1 integrase inhibition where a derivative interacts with viral DNA. nih.gov The ability of small molecules to interact with nucleic acids is a key mechanism for many therapeutic agents and biological tools. mdpi.com

Furthermore, indole-based compounds can bind to other types of proteins. For example, a related compound, [(5,6-dichloro-9a-propyl-3-oxo-2,3,9,9a-tetrahydro-1-H-fluoren-7-yl)-oxy] acetic acid, demonstrated high levels of binding to plasma proteins. nih.gov This type of interaction is crucial in pharmacology as it affects the distribution and availability of a compound in the body. Protein-nucleic acid interactions are fundamental to most cellular processes, and the ability of indole derivatives to engage with both types of macromolecules underscores their potential for broad biological activity. fortislife.com

DNA-Binding Studies

The interaction of indole-2-carboxylic acid derivatives with DNA is a significant area of investigation, revealing potential mechanisms for their biological activities. While direct studies on this compound are not extensively detailed in the available literature, research on analogous structures provides critical insights into its probable DNA-binding profile. Derivatives of the parent indole-2-carboxylic acid scaffold have been shown to interact with DNA through various modes.

One key interaction mechanism is π-π stacking. For instance, in studies of indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors, a halogenated benzene ring attached to the indole scaffold was found to effectively bind with viral DNA via π–π stacking interactions. rsc.orgnih.gov This type of interaction, involving the flat, aromatic surfaces of the indole ring and DNA base pairs, is crucial for the stability of the ligand-DNA complex. The presence of the electron-withdrawing chlorine atoms on the 5 and 6 positions of the indole ring in this compound would modulate the electronic properties of the aromatic system, likely influencing the strength and geometry of such stacking interactions.

Furthermore, metal complexes of indole-2-carboxylic acid have been investigated for their DNA-binding capabilities. A dinuclear copper(II) complex of indole-2-carboxylic acid, for example, was shown to bind to calf thymus DNA (CT-DNA), likely through an intercalative mode. nih.gov This was supported by fluorescence spectrometry, which showed that the complex could displace ethidium (B1194527) bromide from a DNA-ethidium bromide system, and by viscosity measurements. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. The planarity of the indole nucleus is a prerequisite for this binding mode. While these studies involve a metal complex, they underscore the inherent ability of the indole-2-carboxylic acid structure to participate in intimate associations with DNA.

The binding affinity of related compounds has been quantified, with studies on acridine-thiosemicarbazone derivatives showing binding constants (Kb) in the range of 105 to 106 M-1, indicating strong interactions with DNA. mdpi.com It is plausible that this compound engages in similar binding events, leveraging its aromatic structure for stable complex formation with DNA.

Protein-Ligand Interaction Profiling (e.g., Serum Albumin Binding)

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the bloodstream and play a crucial role in the transport and disposition of many drugs. scispace.com The interaction between a ligand and serum albumin can significantly affect its bioavailability and pharmacokinetics. Aromatic carboxylic acids are known to bind to serum albumin, often at specific sites. scispace.com

Detailed mechanistic studies on a closely related compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, provide a valuable model for the potential interactions of this compound with BSA. nih.govnih.gov Spectroscopic analyses, particularly fluorescence quenching studies, have elucidated the nature of this binding. The intrinsic fluorescence of BSA, which is primarily due to tryptophan and tyrosine residues, is quenched upon binding of the ligand. nih.gov

The quenching mechanism was identified as static quenching, which occurs when the ligand and protein form a stable, non-fluorescent complex in the ground state. nih.govnih.gov This was confirmed by the observation that the Stern-Volmer quenching constants (Ksv) decreased with increasing temperature, a characteristic feature of static quenching. nih.govnih.gov The binding constants (Ka) also decreased at higher temperatures, indicating that the complex becomes less stable as the temperature rises. nih.gov

Thermodynamic analysis of the interaction revealed that the binding process is spontaneous, as indicated by the negative Gibbs free energy change (ΔG°). nih.gov The negative enthalpy change (ΔH°) and negative entropy change (ΔS°) suggest that the primary forces driving the interaction are hydrogen bonds and van der Waals forces. nih.gov Molecular docking simulations further supported these findings, predicting that the ligand binds to Site I (subdomain IIA) of BSA. nih.gov

Table 1: Binding and Thermodynamic Parameters for the Interaction of a 5,6-Dichloro-Substituted Ligand with Bovine Serum Albumin (BSA) at Different Temperatures. nih.gov
Temperature (K)Stern-Volmer Constant (Ksv) (x 104 L mol-1)Binding Constant (Ka) (x 104 L mol-1)ΔG° (kJ mol-1)ΔH° (kJ mol-1)ΔS° (J mol-1 K-1)
2981.361.70-24.13-39.06-49.98
3081.270.81-23.63
3181.200.46-23.13

Cellular Pathway Modulation and Target Engagement Analysis (Excluding Clinical Outcomes)

Influence on Signal Transduction Cascades

Derivatives of this compound have demonstrated the ability to modulate key cellular signaling pathways, particularly those involved in inflammation and cell proliferation. A significant target is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. chemrxiv.org Certain indoline-2-carboxylic acid derivatives have been shown to be potent inhibitors of NF-κB transcriptional activity. researchgate.net This inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes. Molecular docking studies suggest that these compounds may interact directly with components of the NF-κB pathway, thereby blocking its activation. chemrxiv.org

In another context, a structurally related compound, [(5,6-dichloro-9a-n-propyl-2,3,9,9a-tetrahydro-3-oxo-1H fluoren-7-yl)oxy]acetic acid, was found to interfere with nucleotide metabolism by suppressing the de novo purine (B94841) synthetic pathway. nih.gov This compound inhibited both PRPP amido transferase and IMP dehydrogenase, which are key regulatory enzymes in this pathway. nih.gov The suppression of purine synthesis can have profound effects on DNA and RNA synthesis, thereby impacting cell proliferation and survival.

Furthermore, the indole nucleus is implicated in modulating pathways related to nitric oxide (NO) signaling. The related compound 5,6-dihydroxyindole-2-carboxylic acid (DHICA) was shown to be a potent stimulator of lipopolysaccharide-induced nitric oxide production in macrophages by acting on the inducible nitric oxide synthase (iNOS) pathway. nih.gov This suggests that indole derivatives can act as chemical messengers in inflammatory and immune responses. nih.gov

Mechanisms of Action in Cellular Assays (e.g., antimicrobial, anti-inflammatory, cytotoxic effects at cellular level)

The biological activities of this compound and its analogs have been characterized at the cellular level, revealing distinct mechanisms of action.

Cytotoxic Effects: The cytotoxic mechanism of indole-2-carboxylic acid derivatives often involves the induction of apoptosis (programmed cell death). A study on a series of 5-chloro-indole-2-carboxylic acid benzylidene-hydrazides identified them as potent apoptosis inducers. nih.gov At the cellular level, the lead compound was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and activate caspases, which are key executioner proteins in the apoptotic cascade. nih.gov This indicates that the cytotoxic activity is mediated through the disruption of cell cycle progression and the activation of intrinsic cell death pathways. Other studies have shown that indole derivatives can exert cytotoxic effects on cancer cells with minimal impact on normal cells. nih.gov

Anti-inflammatory Effects: The anti-inflammatory action of related indole structures is primarily linked to the inhibition of pro-inflammatory mediator production. In cellular assays using lipopolysaccharide (LPS)-stimulated macrophages, indole derivatives have been shown to significantly reduce the release of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism involves the suppression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.orgnih.gov This demonstrates a direct modulatory effect on the cellular machinery of inflammation.

Antimicrobial Effects: The antimicrobial mechanisms of indole-based compounds are diverse. Some indole alkaloids exhibit bacteriostatic effects by inducing structural changes in the external surfaces of bacteria, leading to cell membrane rupture or deformation. nih.gov Other potential mechanisms include the inhibition of bacterial protein synthesis and interference with intracellular metabolism. nih.gov The broad-spectrum activity of certain 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against multidrug-resistant Gram-positive pathogens highlights the potential of the dichlorinated phenyl motif, which is analogous to the dichlorinated indole ring system, in overcoming bacterial resistance. nih.gov

Structure-Activity Relationship (SAR) Studies for Target-Specific Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For the indole-2-carboxylic acid scaffold, SAR studies have provided valuable insights into the features that govern potency and selectivity. The carboxylic acid group at the C2 position is often a critical feature, potentially involved in hydrogen bonding or salt bridge interactions with a biological target. drugdesign.org Modifications at other positions on the indole ring, particularly C3, C5, and C6, have been shown to significantly influence activity. For example, substitution at the C3 position of the indole ring was found to be important for the apoptotic activity of indole-2-carboxylic acid benzylidene-hydrazides. nih.gov

Impact of Halogenation Pattern on Biological Interactions

The pattern of halogen substitution on the indole ring is a key determinant of biological activity. The presence, position, and nature of the halogen atoms can profoundly affect the compound's potency and selectivity by altering its electronic, steric, and hydrophobic properties, as well as by introducing the possibility of halogen bonding. acs.org

For indole-based compounds, chlorine atoms at the C5 and C6 positions have been shown to be particularly impactful.

Enhanced Potency: In a series of 1H-indole-2-carboxamides developed as CB1 receptor allosteric modulators, the presence of a chloro group at the C5 position was found to enhance the compound's modulatory potency. nih.gov This suggests that the halogen at this position makes a favorable interaction within the receptor's binding pocket.

Improved DNA Interaction: In the context of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position of the indole scaffold enhanced inhibitory activity. rsc.org Binding mode analysis revealed that this halogenated ring could effectively engage in π–π stacking interactions with viral DNA, thereby strengthening the adhesion of the inhibitor to its target. rsc.org

Halogen Bonding: The chlorine atoms in this compound can act as halogen bond donors. Halogen bonding is a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base such as a backbone carbonyl oxygen in a protein. acs.org The strength of this interaction increases with the size and polarizability of the halogen (I > Br > Cl). Introducing a halogen bond can increase binding affinity by up to two orders of magnitude, providing a powerful tool for enhancing potency. acs.org The specific 5,6-dichloro pattern offers two potential sites for such interactions, which could contribute significantly to target-specific binding and selectivity.

Antimicrobial and Anticancer Activity: The importance of dichlorination is also seen in related heterocyclic systems. For example, a 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative showed potent activity against vancomycin-intermediate S. aureus strains and high anticancer activity in a lung cancer cell line, underscoring the favorable contribution of the dichloro-substitution pattern to biological efficacy. nih.gov

Influence of Carboxylic Acid Modification on Molecular Recognition

The carboxylic acid moiety at the C2 position of the indole scaffold is a critical pharmacophore in many biologically active indole-2-carboxylic acids. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to form salt bridges and chelate metal ions, often dictates the molecular recognition by biological targets. nih.govdrughunter.commdpi.comnih.gov Modification of this group, therefore, represents a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. drughunter.comnih.govresearchgate.netnih.gov This section explores the influence of modifying the carboxylic acid group of this compound on its molecular interactions and subsequent biological activity, drawing on established principles of bioisosteric replacement and structure-activity relationship (SAR) studies of related compounds.

The primary interactions facilitated by the carboxylic acid group are typically with positively charged or polar residues in a protein's active site. For instance, in the context of HIV-1 integrase inhibition, the carboxyl group of indole-2-carboxylic acid derivatives has been shown to chelate two Mg²⁺ ions within the enzyme's active site, an interaction essential for inhibitory activity. nih.govmdpi.commdpi.com Consequently, modifications that remove or significantly alter the charge and hydrogen bonding capacity of this group can lead to a substantial loss of potency.

However, in some cases, the acidic nature of the carboxylic acid can be disadvantageous, leading to poor membrane permeability and rapid metabolism. nih.govresearchgate.net In such scenarios, replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—can be beneficial. drughunter.com Common bioisosteres for carboxylic acids include amides, tetrazoles, and other acidic heterocycles. nih.govresearchgate.netnih.gov

Amide Derivatives:

One of the most common modifications is the conversion of the carboxylic acid to a carboxamide. This change replaces the acidic hydroxyl group with a neutral amino group, altering the hydrogen bonding profile and removing the negative charge at physiological pH. While this can disrupt interactions with positively charged residues, the amide group can still participate in hydrogen bonding as both a donor and acceptor.

In a study on indole-2-carboxamides as antitubercular agents, a derivative featuring a 4,6-dichloro substitution pattern on the indole ring demonstrated potent activity. nih.gov This suggests that for certain targets, the carboxamide is a viable replacement for the carboxylic acid, and the specific substitutions on the amide nitrogen can be optimized to regain or even enhance binding affinity through new interactions.

Tetrazole Derivatives:

The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. drughunter.comnih.govbeilstein-journals.org It is acidic, with a pKa similar to that of a carboxylic acid, and its planar, electron-rich structure can engage in similar interactions. nih.gov The key advantage of a tetrazole is often its improved metabolic stability and, in some contexts, enhanced oral bioavailability. drughunter.com Replacing the carboxylic acid of this compound with a 5-substituted tetrazole would be a logical step in lead optimization to address potential pharmacokinetic liabilities associated with the carboxylic acid. The tetrazole would be expected to maintain the crucial acidic interactions with the biological target.

Research Findings:

While specific studies directly comparing the biological activity of this compound with its carboxylic acid-modified analogues are not extensively documented in publicly available literature, the principles of bioisosteric replacement allow for informed predictions. The following table summarizes the expected impact of such modifications based on SAR studies of related indole derivatives and the known properties of carboxylic acid bioisosteres.

CompoundModificationExpected Impact on Molecular RecognitionAnticipated Biological Activity
This compoundNone (Parent Compound)Acts as H-bond donor/acceptor; potential for ionic interactions and metal chelation.Baseline activity dependent on the specific target.
Methyl 5,6-dichloro-1H-indole-2-carboxylateEsterificationLoss of H-bond donor capability and negative charge; acts as H-bond acceptor only. Likely disrupts key interactions.Significantly reduced or abolished activity in most cases.
5,6-dichloro-1H-indole-2-carboxamideAmidation (primary)Loss of negative charge; retains H-bond donor/acceptor properties. May form different H-bonds within the active site.Activity is target-dependent; may be retained or enhanced if new favorable interactions are formed. nih.gov
5-(5,6-dichloro-1H-indol-2-yl)-1H-tetrazoleTetrazole BioisostereMaintains acidic character (similar pKa to carboxylic acid) and planar structure. Can form similar ionic and H-bond interactions. drughunter.comnih.govLikely to retain or have comparable activity to the parent carboxylic acid, with potentially improved pharmacokinetic properties. drughunter.com

Advanced Research Applications and Future Directions

Development of 5,6-Dichloro-1H-indole-2-carboxylic Acid as a Chemical Probe

The indole (B1671886) nucleus is a prevalent motif in biologically active compounds, and the specific substitution pattern of this compound makes it an attractive candidate for development as a chemical probe. These probes are essential tools for studying biological processes, allowing for the visualization and perturbation of specific molecular targets. The dichlorinated benzene (B151609) ring and the carboxylic acid group provide handles for chemical modification, enabling the attachment of fluorophores, affinity tags, or photoreactive groups.

Researchers are actively investigating the use of this compound and its derivatives to probe the activity of various enzymes and receptors. For instance, indole-2-carboxylic acid derivatives have been explored as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.govmdpi.com By inhibiting the strand transfer activity of integrase, these compounds can effectively block viral replication. rsc.org The core structure of indole-2-carboxylic acid has been shown to chelate the two Mg²⁺ ions within the active site of the enzyme. nih.govmdpi.com

Utilization in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel drug candidates. frontiersin.org This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be elaborated and optimized into a more potent lead compound. biobide.com The relatively simple structure of this compound makes it an ideal fragment for FBDD campaigns.

The indole scaffold is a common feature in many approved drugs and clinical candidates. In the context of FBDD, the 5,6-dichloro substitution pattern can provide valuable information about the structure-activity relationship (SAR) of a particular target. By systematically exploring different substitutions on the indole ring, medicinal chemists can fine-tune the binding affinity and selectivity of a lead compound. For example, a fragment-based approach was used to develop selective inhibitors of Mcl-1, an anti-apoptotic protein, starting from a 1H-indole-2-carboxylic acid scaffold. nih.gov

Lead optimization is a critical phase in drug discovery that focuses on refining the properties of a lead compound to improve its efficacy, safety, and pharmacokinetic profile. biobide.com The chemical tractability of this compound allows for systematic modifications to enhance its drug-like properties. For instance, the carboxylic acid group can be converted to various amides or esters to modulate solubility and cell permeability.

Exploration in Material Science and Supramolecular Chemistry

The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of material science and supramolecular chemistry. The indole ring, with its capacity for hydrogen bonding and π-π stacking interactions, is a versatile building block for constructing supramolecular assemblies. The specific functional groups on this compound, namely the carboxylic acid and the N-H group of the indole, can participate in hydrogen bonding to form dimers, chains, or more complex networks.

For example, the self-assembly of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a related indole derivative, is dominated by the hydrogen bonding of carboxylic acid dimers. rsc.org The resulting two-dimensional networks can be influenced by weak interactions of the catechol group. rsc.org The principles of self-assembly using dynamic coordination chemistry can also be applied, where metal ions coordinate with ligands to form macrocycles, polymers, or sheets that are further organized by hydrogen bonding. nih.gov

The study of such self-assembled structures is crucial for understanding the formation of more complex biomolecular systems and has potential applications in organic electronics and bioelectronics. rsc.org The coordination of metal ions to N-heterocyclic carbene-based amphiphiles has been shown to drive diverse self-assembly into spherical, hexagonal, cylindrical, and lamellar structures. nih.gov

Integration into Multi-Component Reaction Design for Complex Molecule Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govnumberanalytics.com The indole scaffold is a common target for MCRs, and this compound can serve as a valuable building block in these reactions.

The carboxylic acid functionality of this compound can participate in classic MCRs such as the Ugi and Passerini reactions. nih.govnumberanalytics.com These reactions are widely used to synthesize peptide-like molecules and other complex scaffolds. By incorporating this compound into MCR designs, chemists can readily access libraries of novel compounds with potential biological activity. The development of consecutive MCRs, which combine two or more MCRs, further enhances synthetic efficiency and product complexity. bohrium.com

The application of MCRs is particularly relevant in the synthesis of benzo-fused γ-lactams, such as isoindolinones and 2-oxindoles, which are present in many pharmaceutically active molecules. beilstein-journals.org

Investigation of Biosynthetic Pathways and Metabolic Roles in Non-Human Biological Systems

Indole and its derivatives are widespread in nature, playing diverse roles in the metabolism of various organisms. While the specific biosynthetic pathway of this compound in non-human organisms is not extensively documented, the general pathways for indole biosynthesis are well-established. In plants, for example, indolic secondary metabolites are synthesized from tryptophan and play a crucial role in defense against pathogens. nih.gov

The study of biosynthetic pathways provides valuable insights into the natural production of complex molecules and can inspire the development of novel synthetic strategies. For instance, understanding how marine organisms produce halogenated indole alkaloids could lead to more efficient methods for synthesizing these compounds in the laboratory.

The metabolic roles of indole derivatives are also of significant interest. For example, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor to melanin, has been shown to act as a messenger in the communication between epidermal cells. nih.gov It exhibits protective and differentiating effects on human keratinocytes. nih.gov Investigating the metabolic roles of this compound in non-human systems could reveal novel biological functions and potential applications.

Perspectives on Next-Generation Indole-Based Chemical Research

The indole scaffold continues to be a privileged structure in medicinal chemistry and materials science. mdpi.com Future research on this compound and related compounds is likely to focus on several key areas:

Development of Novel Therapeutics: The unique substitution pattern of this compound provides a starting point for the design of new drugs targeting a wide range of diseases. For instance, indole-2-carboxylic acid derivatives are being investigated as novel HIV-1 integrase strand transfer inhibitors. nih.govnih.gov

Advanced Materials: The self-assembly properties of indole derivatives will be further explored for the development of new materials with tailored electronic, optical, and biological properties.

Sustainable Synthesis: There is a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This includes the use of catalysis and flow chemistry to produce indole derivatives with minimal waste.

Chemical Biology: The development of new chemical probes based on the this compound scaffold will enable a deeper understanding of complex biological processes.

Q & A

Q. What are the recommended synthetic methodologies for 5,6-dichloro-1H-indole-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as:
  • Japp–Klingemann condensation followed by Fischer indole cyclization to form the indole core .
  • Vilsmeier–Haack formylation to introduce substituents, followed by ester hydrolysis to yield the carboxylic acid moiety .
  • Oxalyl chloride activation of the carboxylic acid group (e.g., converting indole-2-carboxylic acid to its acid chloride derivative in dichloromethane with DMF catalysis) .
  • Horner–Wadsworth–Emmons reactions for introducing vinyl groups, with subsequent hydrolysis to finalize the structure .
    Key Considerations : Optimize reaction conditions (solvent, temperature, catalysts) based on analogous indole derivatives, as direct data for 5,6-dichloro substitution is limited.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent decomposition .
  • Handling : Use PPE including nitrile gloves, safety goggles, and lab coats. Avoid skin contact using proper glove removal techniques .
  • Ventilation : Employ fume hoods to minimize inhalation risks. Use NIOSH-approved respirators (e.g., P95 filters) if airborne particles are suspected .
    Note : Stability data for this specific compound is scarce, but chlorinated indoles generally degrade under prolonged light exposure or high humidity.

Advanced Research Questions

Q. How do substitution patterns (e.g., 5,6-dichloro vs. 4,6-dichloro) influence biological activity in indole-2-carboxylic acid derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • 4,6-Dichloro derivatives (e.g., 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) act as allosteric inhibitors of fructose-1,6-bisphosphatase by binding to the AMP site, reducing gluconeogenesis .
  • 5,6-Dichloro substitution may alter steric hindrance or electronic effects, impacting target binding. Computational modeling (e.g., molecular docking) can predict interactions with enzymes .
  • Experimental Design : Compare inhibitory potency (IC₅₀) of 5,6- vs. 4,6-dichloro analogs using enzymatic assays .

Q. What advanced analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • Purity Analysis :
  • HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • LC-MS for molecular weight confirmation (expected [M+H]⁺ ~ 246.5 Da).
  • Structural Elucidation :
  • ¹H/¹³C NMR : Key signals include indole NH (~12 ppm), carboxylic acid proton (~13 ppm), and aromatic protons influenced by chlorine substituents .
  • X-ray crystallography (if crystals are obtainable) to confirm stereoelectronic effects of chlorine placement.

Q. How can researchers address contradictions in reported physicochemical properties of halogenated indole derivatives?

  • Methodological Answer :
  • Data Validation :
  • Cross-reference experimental measurements (e.g., melting point, solubility) with computational predictions (e.g., COSMO-RS for solubility ).
  • Replicate key studies under controlled conditions (e.g., DSC for melting point determination).
  • Case Study : If solubility data conflicts, conduct shake-flask experiments in buffered solutions (pH 2–7) to assess pH-dependent behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.